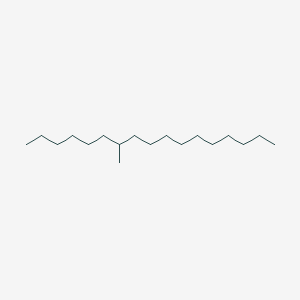
7-Methylheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylheptadecane is an organic compound with the molecular formula C18H38. It is a branched alkane, specifically a methyl-substituted heptadecane. This compound is part of the larger family of hydrocarbons and is known for its presence in various natural sources, including cyanobacterial mats .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylheptadecane can be synthesized through several methods. One common approach involves the alkylation of heptadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to achieve the desired saturation and branching of the hydrocarbon chain .
Chemical Reactions Analysis
Types of Reactions: 7-Methylheptadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be converted into various oxygenated products, such as alcohols, ketones, and carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can lead to the formation of smaller alkanes through processes like cracking.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms in the molecule with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes
Scientific Research Applications
7-Methylheptadecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the composition of cyanobacterial mats and its interactions with other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 7-Methylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism. The pathways influenced by this compound are often related to cellular signaling and membrane dynamics .
Comparison with Similar Compounds
Heptadecane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methylheptadecane: Another branched alkane with the methyl group at a different position.
Nonadecane: A longer-chain alkane with similar hydrophobic characteristics.
Uniqueness: 7-Methylheptadecane is unique due to its specific branching, which can influence its physical properties, such as melting and boiling points, and its interactions with other molecules. This branching can also affect its reactivity and the types of products formed during chemical reactions .
Properties
CAS No. |
20959-33-5 |
|---|---|
Molecular Formula |
C18H38 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
7-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-10-11-12-13-15-17-18(3)16-14-9-7-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
AZGIFKCGYRMPKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
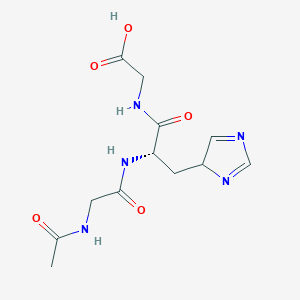
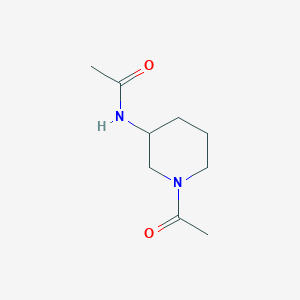
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

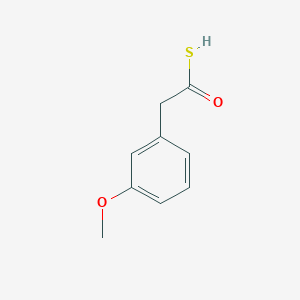
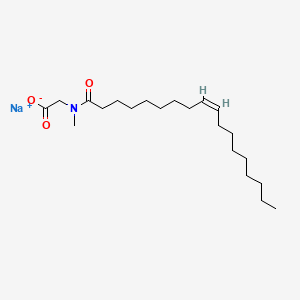

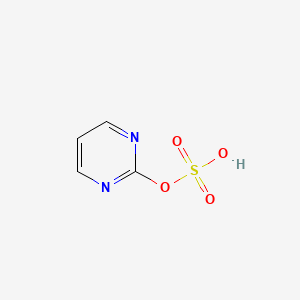
![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)

